2-Hydrazinyl-4-(trifluoromethyl)pyridine
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Overview
Description
2-Hydrazinyl-4-(trifluoromethyl)pyridine is an organic compound with the chemical formula C6H6F3N3. It is known for its unique structure, which includes a pyridine ring substituted with a hydrazinyl group at the 2-position and a trifluoromethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloropyridine with hydrazine hydrate in ethanol. The reaction mixture is refluxed until completion, as monitored by thin-layer chromatography (TLC). After cooling, the ethanol is removed by evaporation, and the residue is partitioned between ethyl acetate and water. The organic phase is dried over anhydrous sodium sulfate and concentrated to yield the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines with different functional groups .
Scientific Research Applications
2-Hydrazinyl-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluoro group instead of a hydrazinyl group.
4-(Trifluoromethyl)pyridin-2-yl]hydrazine: Another structural isomer with similar functional groups
Uniqueness
2-Hydrazinyl-4-(trifluoromethyl)pyridine is unique due to the presence of both hydrazinyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILPRUCOSGHAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569116 |
Source
|
Record name | 2-Hydrazinyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89570-84-3 |
Source
|
Record name | Pyridine, 2-hydrazinyl-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89570-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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